Dianicline

Übersicht

Beschreibung

Dianicline is a compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. It was developed by Sanofi-Aventis and is primarily investigated for its potential use in smoking cessation . This compound is similar to other compounds like varenicline and cytisine, which are also used for smoking cessation .

Vorbereitungsmethoden

Die Synthesewege für Dianiclin umfassen die Bildung seiner Kernstruktur, die eine verbrückte heterocyclische Verbindung ist. Die Herstellung umfasst typischerweise die folgenden Schritte:

Bildung des Pyranopyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Funktionalisierung: Einführung von funktionellen Gruppen in die Kernstruktur, um die gewünschten pharmakologischen Eigenschaften zu erreichen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Schritte umfassen, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Dianiclin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dianiclin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Dianiclin zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an der Kernstruktur einzuführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dianicline functions as a partial agonist at the α4β2 nicotinic acetylcholine receptors, similar to other compounds like varenicline and cytisine. Its pharmacological properties include:

- Binding Affinity : this compound exhibits varying binding affinities across different nicotinic receptor subtypes, which influences its efficacy as a therapeutic agent .

- Functional Potency : Compared to varenicline, this compound shows weaker functional potency at α4β2 nAChRs, which may explain its limited clinical efficacy in smoking cessation trials .

Smoking Cessation

This compound has been primarily studied for its role in aiding smoking cessation. In a randomized, double-blind trial involving 602 smokers, the following results were observed:

- Abstinence Rates : For weeks 4-7, the abstinence rate was 24.0% for this compound versus 20.5% for placebo (odds ratio 1.22). For weeks 4-26, rates were 16.7% for this compound compared to 13.9% for placebo (odds ratio 1.24) .

- Craving Reduction : this compound significantly reduced self-reported cravings and nicotine withdrawal symptoms during the initial treatment phase .

Despite these findings, this compound did not sustain increased abstinence rates beyond the initial treatment phase, indicating a need for further research into its long-term efficacy .

Comparative Efficacy

A comparative analysis of various nicotinic agonists highlights the relative performance of this compound against other smoking cessation aids:

| Drug | Abstinence Rate (Weeks 4-7) | Odds Ratio | Craving Reduction |

|---|---|---|---|

| This compound | 24.0% | 1.22 | Yes |

| Varenicline | Higher than this compound | Superior | Yes |

| Cytisine | Lower than this compound | Inferior | Variable |

This table illustrates that while this compound shows some effectiveness, it is generally outperformed by varenicline and cytisine in terms of sustained abstinence rates .

Mechanistic Insights

This compound’s mechanism of action involves modulation of dopaminergic pathways through its interaction with nicotinic receptors. This modulation is crucial in understanding its potential applications beyond smoking cessation:

- Neurotransmitter Release : The activation of α4β2 nAChRs by this compound influences dopamine release in the mesolimbic pathway, which is associated with reward and addiction behaviors .

- Potential for Other Disorders : Given its receptor profile, there is ongoing interest in exploring this compound’s effects on other conditions such as anxiety disorders and cognitive impairments related to nicotine withdrawal .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Short-Term Efficacy Study : A study involving participants who received this compound showed significant reductions in withdrawal symptoms during the first three weeks of treatment compared to placebo groups .

- Longitudinal Follow-Up : Follow-up studies indicated that while initial craving reduction was notable, long-term abstinence rates did not significantly differ from placebo after treatment cessation, highlighting the need for combination therapies or adjunctive treatments to enhance efficacy .

Wirkmechanismus

Dianicline exerts its effects by binding to the α4β2 nicotinic acetylcholine receptors in the brain. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking and alleviating withdrawal symptoms . This mechanism helps individuals reduce their dependence on nicotine and supports smoking cessation efforts .

Vergleich Mit ähnlichen Verbindungen

Dianiclin ähnelt anderen Verbindungen wie Vareniclin und Cytisin, die ebenfalls auf die α4β2-nikotinischen Acetylcholinrezeptoren abzielen . Dianiclin ist einzigartig in seiner spezifischen Bindungsaffinität und seiner partiellen Agonistaktivität, was zu einem anderen Nebenwirkungsprofil und einer anderen Wirksamkeit führen kann . Während Vareniclin weit verbreitet ist und untersucht wurde, wird Cytisin hauptsächlich in Osteuropa eingesetzt und wurde nicht so umfassend erforscht .

Ähnliche Verbindungen

Vareniclin: Ein weiterer partieller Agonist des α4β2-nikotinischen Acetylcholinrezeptors, der zur Rauchentwöhnung eingesetzt wird.

Biologische Aktivität

Dianicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential as a smoking cessation aid. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and comparative studies with other nAChR agonists.

This compound functions primarily as a partial agonist at the α4β2 nAChRs, similar to varenicline and cytisine. Its mechanism involves binding to these receptors, which can lead to a moderate activation and subsequent desensitization of the receptor. However, studies indicate that this compound has a lower functional potency compared to varenicline, which may contribute to its limited clinical effectiveness in promoting smoking cessation .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

- Plasma Protein Binding : this compound exhibits a high unbound fraction in plasma (0.95) but lower brain penetration compared to varenicline (0.44 for brain unbound) .

- Absorption and Distribution : In animal models, this compound showed moderate brain exposure, which may limit its efficacy at the receptor sites within the central nervous system .

Table 1: Pharmacokinetic Parameters of this compound vs. Other nAChR Agonists

| Parameter | This compound | Varenicline | Cytisine |

|---|---|---|---|

| Plasma Unbound Fraction (fu) | 0.95 | 0.55 | 1.00 |

| Brain Unbound Fraction (fu) | 0.44 | 0.67 | 1.00 |

| AUC (Plasma) | 448 h·ng/mL | 397 h·ng/mL | 702 h·ng/mL |

| AUC (Brain) | 176 h·ng/mL | 1570 h·ng/mL | 80 h·ng/mL |

3. Clinical Efficacy

This compound was evaluated in a randomized, double-blind clinical trial involving 602 smokers over a period of seven weeks, followed by a 19-week follow-up phase. The results indicated:

- Abstinence Rates : The continuous abstinence rates were not significantly different from placebo: 24% for this compound versus 20% for placebo during Weeks 4-7 (odds ratio 1.22; p = .307) and 16.7% versus 13.9% during Weeks 4-26 (odds ratio 1.24; p = .366) .

- Craving Reduction : this compound significantly reduced cravings for cigarettes compared to placebo after seven weeks (p = .0175), indicating some effectiveness in managing withdrawal symptoms .

Table 2: Clinical Trial Outcomes for this compound

| Outcome Measure | This compound (%) | Placebo (%) | Odds Ratio (95% CI) |

|---|---|---|---|

| Abstinence Weeks 4-7 | 24 | 20 | 1.22 (0.83-1.80) |

| Abstinence Weeks 4-26 | 16.7 | 13.9 | 1.24 (0.79-1.93) |

| Reduced Cravings | Yes | No | p = .0175 |

4. Comparative Studies with Other nAChR Agonists

Comparative efficacy studies have highlighted the relative ineffectiveness of this compound compared to other smoking cessation aids like varenicline and cytisine:

- In trials involving cytisine, results showed higher efficacy in smoking cessation with a pooled risk ratio of approximately 3.98 compared to placebo, while this compound's risk ratio was only 1.20 , indicating no significant advantage over placebo .

- Varenicline consistently outperformed both this compound and cytisine in multiple studies, with a risk ratio of 2.32 for aiding smoking cessation compared to placebo .

5. Conclusion

This compound's role as a partial agonist at α4β2 nAChRs demonstrates potential for reducing cravings and withdrawal symptoms but lacks sufficient efficacy as a standalone treatment for smoking cessation when compared to more effective alternatives like varenicline and cytisine. Its pharmacokinetic properties suggest limitations in brain penetration that may hinder its clinical effectiveness.

Further research is warranted to explore combination therapies or alternative formulations that could enhance its therapeutic profile.

Eigenschaften

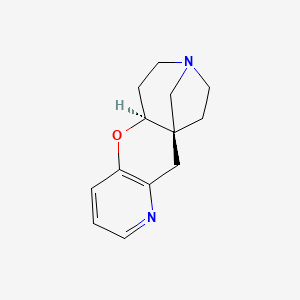

IUPAC Name |

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPRUPHAEXPGPF-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870314 | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292634-27-6 | |

| Record name | Dianicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.